molecular formula C17H13N3O B8764515 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one CAS No. 109740-11-6

1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one

Cat. No.: B8764515
CAS No.: 109740-11-6
M. Wt: 275.30 g/mol
InChI Key: XVEFSRLPXBHDDO-UHFFFAOYSA-N
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Description

1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and quinoline moieties in its structure contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-phenylhydrazine with 2-chloroquinoline-3-carbaldehyde under basic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to yield the desired pyrazoloquinoline compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloquinolines and their derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific combination of pyrazole and quinoline rings, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

109740-11-6

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

1-methyl-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one

InChI

InChI=1S/C17H13N3O/c1-11-15-13-9-5-6-10-14(13)18-17(21)16(15)19-20(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,21)

InChI Key

XVEFSRLPXBHDDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3NC(=O)C2=NN1C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (11.0 mL, 152 mmol), acetic acid (13 mL), and phenylhydrazine (15 mL, 152 mmol) were added sequentially to a suspension of ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate (17 g, 76 mmol) in ethanol (380 mL). The reaction mixture was heated at reflux for 18 hours. After cooling to ambient temperature a red solid was isolated by filtration. The solid was boiled in a 1:1 mixture of 0.5 M hydrochloric acid and methanol and filtered to provide 10.8 g of 1-methyl-2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one as a tan solid, mp>250° C. MS (APCI) m/z 276 (M+H)+; Anal. calcd for C17H13N3O: C, 74.17; H, 4.76; N, 15.26. Found: C, 73.95; H, 4.76; N, 15.04.
Quantity
11 mL
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15 mL
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17 g
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380 mL
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13 mL
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